(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate
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Overview
Description
(5-oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate is an organosulfonate oxoanion and a butenolide. It derives from an acetate.
Scientific Research Applications
Chemical Synthesis and Stereochemistry
- The compound has been used in chemical synthesis processes. For instance, it has been involved in the Rhodium(II)-catalyzed stereocontrolled synthesis of dihydrofuran-3-imines, displaying high yield and diastereoselectivity (Boyer, 2014).
- It also appears in the synthesis of bis-(3,4-disubstituted 5-oxo-2,5-dihydrofuran-2-yl) ethers, with research focusing on their stereochemistry through spectroscopy (Kovač et al., 1973).
Analytical Chemistry and Internal Standards
- In analytical chemistry, derivatives of this compound have been used for developing internal standards in the analysis of contaminants like patulin in apple juice, employing gas chromatography-mass spectrometry techniques (Llovera et al., 2005).
Catalytic and Organic Transformations
- This compound is involved in various organocatalytic approaches, such as the asymmetric [3+2] annulation process, contributing to the field of organic chemistry (Reitel et al., 2018).
- It plays a role in reactions like the ring opening of derivatives with aromatic and heterocyclic amines, highlighting its versatility in chemical transformations (Igidov & Rubtsov, 2019).
Enzyme-Catalyzed Transformations
- Enzyme-catalyzed transformations using compounds like (5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate have been researched, showcasing applications in chiral synthesis and resolution strategies (VanderDeen et al., 1996).
Applications in Green Chemistry
- Its derivatives have been explored in green chemistry, particularly in reactions like the dehydration of fructose to 5-hydroxymethylfurfural, an important reaction in the utilization of renewable resources (Bicker et al., 2003), and in microwave-assisted catalytic dehydration processes (Qi et al., 2008).
Pharmacological Studies
- Although excluded from the scope of drug use and side effects, it's worth noting that compounds like this compound have been synthesized for potential use in pharmacological studies, such as in antiplatelet and anticoagulant activity research (Gurevich et al., 2021).
properties
Molecular Formula |
C6H4O7S-2 |
---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
2-(5-oxo-2-sulfonatofuran-2-yl)acetate |
InChI |
InChI=1S/C6H6O7S/c7-4(8)3-6(14(10,11)12)2-1-5(9)13-6/h1-2H,3H2,(H,7,8)(H,10,11,12)/p-2 |
InChI Key |
WEEOYKXHMIPYQX-UHFFFAOYSA-L |
SMILES |
C1=CC(OC1=O)(CC(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(OC1=O)(CC(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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